molecular formula C20H26N6O5 B13763610 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol CAS No. 67026-20-4

2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol

Cat. No.: B13763610
CAS No.: 67026-20-4
M. Wt: 430.5 g/mol
InChI Key: POBJFOWZTSZNQJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol is a complex organic compound that features a combination of aromatic, triazinyl, and dioxane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol typically involves multiple steps:

    Formation of the Aromatic Intermediate: The starting material, 3,4-dimethoxybenzene, undergoes nitration followed by reduction to form 3,4-dimethoxyaniline.

    Triazinylation: The 3,4-dimethoxyaniline is then reacted with cyanuric chloride under basic conditions to introduce the triazinyl group.

    Dioxane Formation: The final step involves the cyclization of the intermediate with formaldehyde and an appropriate diol to form the dioxane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups.

    Reduction: Reduction reactions can target the triazinyl group, potentially converting it to a more reactive amine.

    Substitution: The aromatic ring and triazinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as anti-cancer, anti-inflammatory, or antimicrobial effects.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets makes it a valuable scaffold for drug design.

Industry

In materials science, the compound could be used in the development of polymers, coatings, and other advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or DNA, leading to various physiological effects. The triazinyl group, in particular, could form covalent bonds with nucleophilic sites in biological molecules, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-5-(4,6-dichloro-2-s-triazinylamino)-m-dioxane-5-methanol
  • 2-(3,4-Dimethoxyphenyl)-5-(4,6-diamino-2-s-triazinylamino)-m-dioxane-5-methanol

Uniqueness

The presence of the diaziridinyl group in 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol distinguishes it from similar compounds. This group can introduce unique reactivity and biological activity, making it a compound of interest for further study.

Properties

CAS No.

67026-20-4

Molecular Formula

C20H26N6O5

Molecular Weight

430.5 g/mol

IUPAC Name

[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-(3,4-dimethoxyphenyl)-1,3-dioxan-5-yl]methanol

InChI

InChI=1S/C20H26N6O5/c1-28-14-4-3-13(9-15(14)29-2)16-30-11-20(10-27,12-31-16)24-17-21-18(25-5-6-25)23-19(22-17)26-7-8-26/h3-4,9,16,27H,5-8,10-12H2,1-2H3,(H,21,22,23,24)

InChI Key

POBJFOWZTSZNQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2OCC(CO2)(CO)NC3=NC(=NC(=N3)N4CC4)N5CC5)OC

Origin of Product

United States

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